molecular formula C14H7BrClNO2S B11122906 5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B11122906
M. Wt: 368.6 g/mol
InChI Key: JFEQJJADWQGBOJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H7BrClNO2S and a molecular weight of 368.63 g/mol . This compound is characterized by the presence of a quinoline core substituted with bromine, chlorine, and thiophene groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H7BrClNO2S

Molecular Weight

368.6 g/mol

IUPAC Name

5-bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C14H7BrClNO2S/c15-8-2-1-3-9-13(8)7(14(18)19)6-10(17-9)11-4-5-12(16)20-11/h1-6H,(H,18,19)

InChI Key

JFEQJJADWQGBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O

Origin of Product

United States

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